molecular formula C6H8BrN3 B1621032 2,5-Diamino-3-bromo-4-picoline CAS No. 929976-62-5

2,5-Diamino-3-bromo-4-picoline

Cat. No.: B1621032
CAS No.: 929976-62-5
M. Wt: 202.05 g/mol
InChI Key: CNIHYCVCMNQBAV-UHFFFAOYSA-N
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Description

2,5-Diamino-3-bromo-4-picoline is a heterocyclic organic compound that belongs to the picoline family. It is characterized by the presence of two amino groups and a bromine atom attached to a pyridine ring. This compound is a pale yellow crystalline solid that is soluble in water and organic solvents. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-3-bromo-4-picoline typically involves the bromination of 2,5-diamino-4-picoline. One common method includes the use of bromine in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-3-bromo-4-picoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiocyanate in ethanol.

    Oxidation: Nitric acid or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Coupling: Palladium catalysts with boron reagents in the presence of a base such as potassium carbonate.

Major Products Formed

    Substitution: Various substituted picolines depending on the nucleophile used.

    Oxidation: Nitro derivatives of picoline.

    Reduction: Amino derivatives of picoline.

    Coupling: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2,5-Diamino-3-bromo-4-picoline has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It serves as a precursor for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diamino-3-bromo-4-picoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diamino-4-picoline: Lacks the bromine atom at the 3-position, making it less reactive in certain substitution reactions.

    3-Bromo-4-picoline: Lacks the amino groups, limiting its applications in medicinal chemistry and biological research.

    2,5-Dibromo-4-picoline: Contains an additional bromine atom, which can influence its reactivity and applications.

Uniqueness

2,5-Diamino-3-bromo-4-picoline is unique due to the presence of both amino groups and a bromine atom, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-bromo-4-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-3-4(8)2-10-6(9)5(3)7/h2H,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIHYCVCMNQBAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370305
Record name 2,5-Diamino-3-bromo-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929976-62-5
Record name 2,5-Diamino-3-bromo-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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